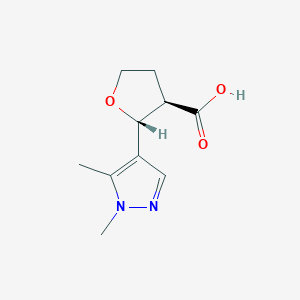

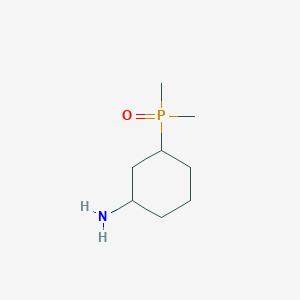

![molecular formula C18H18ClN3S B2524457 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 329708-85-2](/img/structure/B2524457.png)

4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine” is a chemical compound that has been studied in the context of various applications. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized as potential EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer, and these compounds have shown antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a thieno[2,3-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that certain moieties are more suitable for improving the antitumor activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are carefully designed to construct the thienopyrimidine ring and subsequently the fused heterocyclic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents present. For instance, different heteroatoms introduced into the ancillary ligands may result in different photoluminescence quantum efficiencies .科学的研究の応用

Synthesis and Biological Activity

Thieno[2,3-d]pyrimidine derivatives, including compounds related to 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, have been extensively studied for their potential biological activities. A study by Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them for antimicrobial and anti-inflammatory activities. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds in medicinal chemistry (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Anticancer and Antiviral Profiling

Another research area focuses on the synthesis of thieno-fused 7-deazapurine ribonucleosides derived from thieno[2,3-d]pyrimidine structures. Tichy et al. (2017) synthesized two isomeric series of these nucleosides, which exhibited low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. This demonstrates the compound's potential in cancer and antiviral therapies (Tichy et al., 2017).

Nonlinear Optical and Electronic Properties

Hussain et al. (2020) explored the electronic and nonlinear optical properties of thienopyrimidine derivatives. Their study utilized density functional theory (DFT) to investigate the structural parameters, vibrational analysis, and natural bonding orbital analysis of phenyl pyrimidine derivatives. The findings confirmed the significant nonlinear optical (NLO) properties of these compounds, recommending them for optoelectronic applications (Hussain et al., 2020).

Synthesis Techniques and Structural Analysis

Research on the synthesis and crystal structure of thieno[2,3-d]pyrimidine derivatives, such as the study by Yang et al. (2014), contributes to our understanding of their structural and chemical properties. Such studies offer insights into the molecular structures of these compounds, facilitating the development of new materials and pharmaceuticals (Yang, Gao, Nie, Zeng, Zhao, & Song, 2014).

作用機序

Target of Action

The primary target of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to the regulation of gene expression.

Mode of Action

this compound acts as an inhibitor of EZH2 . By binding to this enzyme, it prevents EZH2 from adding methyl groups to histones. This inhibition alters the methylation status of histones, thereby affecting gene expression.

Biochemical Pathways

The inhibition of EZH2 by this compound affects the histone methylation pathway . Changes in histone methylation can lead to alterations in the transcription of various genes, including those involved in cell proliferation and differentiation.

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression, affecting cellular processes such as proliferation and differentiation . In cancer cells, this can result in decreased proliferation and increased apoptosis, contributing to the compound’s antitumor activity .

将来の方向性

生化学分析

Biochemical Properties

Thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4 . They have shown promising PDE4B inhibitory properties .

Cellular Effects

Thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Molecular Mechanism

The molecular mechanism of action of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is not well-defined. Thieno[2,3-d]pyrimidines have been tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α .

特性

IUPAC Name |

4-(azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c19-14-7-5-13(6-8-14)15-11-23-18-16(15)17(20-12-21-18)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUBJORPHDAPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

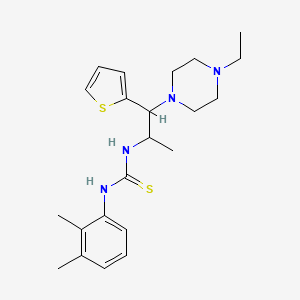

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

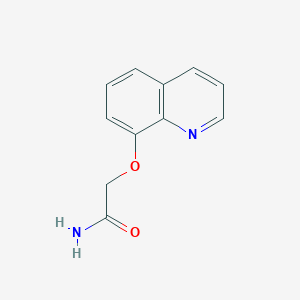

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)

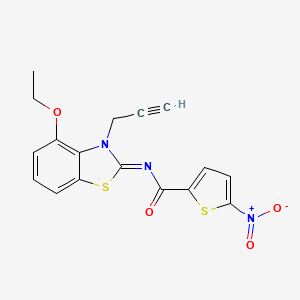

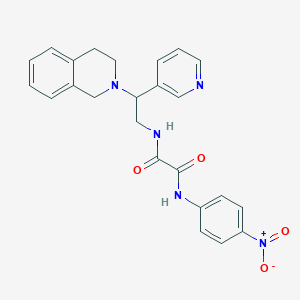

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

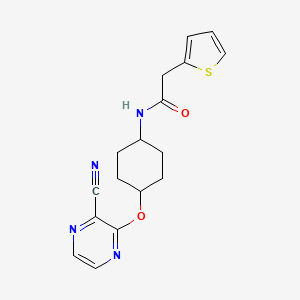

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)